3,3'-Dihexyloxacarbocyanine iodide

Catalog No.
S006709
CAS No.
53213-82-4
M.F
C29H37IN2O2
M. Wt
572.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Dihexyloxacarbocyanine iodide

CAS Number

53213-82-4

Product Name

3,3'-Dihexyloxacarbocyanine iodide

IUPAC Name

(2E)-3-hexyl-2-[(E)-3-(3-hexyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide

Molecular Formula

C29H37IN2O2

Molecular Weight

572.5 g/mol

InChI

InChI=1S/C29H37N2O2.HI/c1-3-5-7-13-22-30-24-16-9-11-18-26(24)32-28(30)20-15-21-29-31(23-14-8-6-4-2)25-17-10-12-19-27(25)33-29;/h9-12,15-21H,3-8,13-14,22-23H2,1-2H3;1H/q+1;/p-1

InChI Key

XVLXYDXJEKLXHN-UHFFFAOYSA-M

SMILES

CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-]

Synonyms

3,3'-dihexaoxycarbocyanine iodide, 3,3'-dihexyl-2,2'-oxacarbocyanine, 3,3'-dihexyl-2,2'-oxycarbocyanine, 3,3'-dihexyloxacarbocyanine, 3,3'-dihexyloxacarbocyanine iodide, Dioc(6), DiOC6, DiOC6(3), NK 2280, NK-2280

Canonical SMILES

CCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-]

Isomeric SMILES

CCCCCCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CCCCCC.[I-]

The exact mass of the compound 3,3'-Dihexyloxacarbocyanine iodide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkynes - Carbocyanines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mitochondrial Membrane Potential Indicator

DiOC6(3) is a lipophilic cationic dye, meaning it has a positive charge and affinity for fats. This property allows it to accumulate in the mitochondria, a cellular organelle with a negatively charged membrane. The accumulation increases with higher mitochondrial membrane potential (ΔΨm) []. When excited by light at a specific wavelength, DiOC6(3) emits green fluorescence. The intensity of this fluorescence is directly proportional to ΔΨm []. Researchers can measure this fluorescence to assess mitochondrial health and function. For example, a decrease in fluorescence intensity might indicate a decline in ΔΨm, which can be a sign of mitochondrial dysfunction or cell death [].

Live Cell Staining

A significant advantage of DiOC6(3) is its ability to stain live cells. Unlike some other mitochondrial dyes, DiOC6(3) can readily penetrate the cell membrane without compromising cell viability []. This allows researchers to monitor mitochondrial function in real-time within living cells.

3,3'-Dihexyloxacarbocyanine iodide, also known as DiOC6(3) iodide, is a lipophilic fluorescent dye primarily used to monitor mitochondrial membrane potential. Its chemical structure is characterized by a carbocyanine backbone, which allows it to exhibit strong fluorescence properties. The compound has a molecular formula of C29H37IN2O2 and a CAS number of 53213-82-4. Upon excitation at approximately 484 nm, it emits light at around 501 nm, making it suitable for various fluorescence-based applications in biological research .

The mechanism of action of DiOC6(3) for staining specific cellular components depends on the dye concentration. At low concentrations (typically less than 1 μM), DiOC6(3) accumulates primarily in the mitochondria due to their high membrane potential (negative inside) [, ]. The positively charged DiOC6(3) molecules are attracted to the negatively charged mitochondrial membrane, leading to selective staining. At higher concentrations, DiOC6(3) can also accumulate in the endoplasmic reticulum (ER) due to its similar membrane potential characteristics [].

The interaction of DiOC6(3) with other cellular components is not fully understood. However, it is believed that the lipophilic nature of the molecule allows it to partition into any lipid-rich membranes within the cell, potentially leading to non-specific staining at high concentrations [].

  • Potential irritation: DiOC6(3) may cause skin and eye irritation upon contact. It is recommended to wear appropriate personal protective equipment (PPE) when handling the compound [].
  • Potential environmental impact: As with most organic compounds, disposal of DiOC6(3) should follow proper waste management procedures to minimize environmental impact [].

The primary biological activity of 3,3'-Dihexyloxacarbocyanine iodide lies in its ability to serve as a mitochondrial probe. It can rapidly equilibrate within cells and exhibits fluorescence changes in response to alterations in mitochondrial membrane potential. For instance, when neutrophils are treated with this dye, an increase in fluorescence indicates mitochondrial activity. Conversely, stimuli such as f-met-leu-phe lead to a rapid loss of fluorescence, indicating depolarization of the mitochondrial membrane .

Synthesis of 3,3'-Dihexyloxacarbocyanine iodide typically involves the following steps:

  • Formation of the Carbocyanine Backbone: The initial step involves the condensation of appropriate aldehydes and amines to form the carbocyanine structure.
  • Alkylation: Hexyl groups are introduced through alkylation reactions to enhance lipophilicity and solubility in biological membranes.
  • Iodination: The final step involves the introduction of iodine to yield the iodide salt form of the compound.

These synthetic pathways can vary based on specific laboratory protocols and desired purity levels .

3,3'-Dihexyloxacarbocyanine iodide has several applications in scientific research:

  • Mitochondrial Studies: It is widely used to assess mitochondrial membrane potential changes in various cell types.
  • Fluorescence Microscopy: The dye serves as a vital tool for visualizing mitochondria within cells due to its strong fluorescent properties.
  • Cellular Biology: It aids in understanding cellular processes related to apoptosis and metabolic activity by monitoring mitochondrial health .

Interaction studies involving 3,3'-Dihexyloxacarbocyanine iodide focus on its behavior in live cells under various conditions. For example:

  • Neutrophil Activation: Upon activation with specific stimuli, neutrophils show rapid changes in fluorescence intensity, indicating shifts in mitochondrial membrane potential.
  • Drug Testing: The compound is used to evaluate the effects of pharmacological agents on mitochondrial function, providing insights into drug mechanisms and cellular responses .

Several compounds share structural or functional similarities with 3,3'-Dihexyloxacarbocyanine iodide. Here are some notable examples:

Compound NameStructure TypePrimary UseUnique Features
3,3'-DiethylthiatricarbocyanineThiacarbocyanineMitochondrial imagingHigher sensitivity for certain cell types
4-DiethylaminobenzaldehydeFluorescent dyeGeneral fluorescence applicationsNon-specific binding
5-(and 6-)CarboxyfluoresceinFluorescein derivativeBroad-spectrum fluorescent labelingWater-soluble; less lipophilic

While these compounds may be used for similar purposes, 3,3'-Dihexyloxacarbocyanine iodide stands out due to its specific affinity for mitochondria and its unique spectral properties that enhance its utility in live-cell imaging .

Carbocyanine Backbone Construction

The construction of the carbocyanine backbone in 3,3'-Dihexyloxacarbocyanine iodide represents a fundamental synthetic challenge that requires precise control of reaction conditions and careful selection of starting materials. The carbocyanine backbone, characterized by its conjugated polymethine chain connecting two heterocyclic end groups, forms through a series of condensation reactions that establish the characteristic optical properties of the final fluorescent dye [1] [2].

The primary synthetic approach involves the formation of benzoxazole heterocyclic rings as the terminal groups, which are subsequently connected through a polymethine bridge. The benzoxazole ring system is typically constructed through the cyclization of 2-aminophenol derivatives with appropriate carbonyl compounds under controlled conditions [3] [4] [5]. Traditional methods employ the condensation of 2-aminophenol with various acid derivatives, including acid chlorides, esters, or amides, at elevated temperatures ranging from 100 to 150 degrees Celsius [3].

Recent investigations have demonstrated that ionic liquid catalysts provide superior performance in benzoxazole synthesis, achieving yields of 85-98% under optimized conditions [3]. Specifically, Brønsted acidic ionic liquid gel catalysts enable the condensation and aromatization of 2-aminophenol and aldehydes at 130 degrees Celsius for 5 hours under solvent-free conditions [3]. The magnetic nanomaterial iron(III) oxide-supported Lewis acidic ionic liquid systems achieve comparable yields with reduced reaction times of 30 minutes at 70 degrees Celsius [3].

The polymethine chain formation represents a critical step in carbocyanine synthesis, requiring precise control of reaction stoichiometry and conditions. The process typically involves the condensation of two heterocyclic quaternary ammonium salts with a bridging reagent, commonly triethyl orthoformate or similar compounds, in the presence of acetic anhydride [2] [6]. The reaction proceeds through hemicyanine intermediate formation, followed by condensation with the second heterocyclic salt to complete the symmetric dye structure [2].

Temperature optimization studies reveal that reaction yields increase steadily with temperature from 120 to 150 degrees Celsius, with decomposition occurring at temperatures exceeding 150 degrees Celsius [7] [8]. Time studies indicate optimal reaction periods of 15-30 minutes, with longer reaction times leading to product decomposition [7] [8]. The reaction mechanism involves electrocyclic closure and aromatization processes that can be influenced by pH and base concentration [9].

Alkylation and Quaternary Ammonium Salt Formation

The alkylation process for quaternary ammonium salt formation constitutes a fundamental step in the synthesis of 3,3'-Dihexyloxacarbocyanine iodide, requiring precise control of reaction conditions to achieve high yields and minimize side reactions. The process involves the nucleophilic attack of nitrogen atoms in heterocyclic compounds on hexyl halides, typically hexyl iodide, to form the quaternary ammonium salts that serve as precursors for the final cyanine dye [6] [10] [7].

Microwave-assisted synthesis has emerged as a superior method for quaternary ammonium salt formation, providing significantly reduced reaction times and improved yields compared to conventional heating methods [6] [7]. The optimized microwave conditions for similar benzoindolenine salts involve temperatures of 120-150 degrees Celsius with reaction times of 10-30 minutes, achieving yields of 65-92% depending on the alkyl chain length [7] [8]. The reaction proceeds most efficiently under solvent-free conditions, eliminating the need for organic solvents and simplifying purification procedures [6] [10].

The alkylation mechanism involves the formation of a carbon-nitrogen bond through nucleophilic substitution, with the reaction rate influenced by the nucleophilicity of the heterocyclic nitrogen and the electrophilicity of the alkyl halide. Primary alkyl halides, such as hexyl iodide, react more readily than secondary or tertiary halides due to reduced steric hindrance and increased electrophilicity [10] [11]. The reaction typically requires a molar excess of the alkyl halide (1.5-2.0 equivalents) to ensure complete conversion of the heterocyclic substrate [7] [8].

Temperature control represents a critical parameter in quaternary ammonium salt formation, with optimal conditions varying based on the specific heterocyclic substrate and alkyl chain length. For hexyl-substituted salts, temperatures of 135-145 degrees Celsius provide the best balance between reaction rate and product stability [7] [8]. Lower temperatures result in incomplete conversion, while higher temperatures lead to decomposition and side product formation [7] [8].

The purification of quaternary ammonium salts typically involves precipitation with non-polar solvents such as diethyl ether or acetone, followed by recrystallization to achieve high purity [6] [7]. The hygroscopic nature of these salts requires careful handling and storage under inert atmosphere to prevent moisture absorption and degradation [7] [8]. X-ray crystallographic studies confirm that the quaternary ammonium salts form intermolecular hydrogen bonds with water molecules, creating distorted tetrahedral arrays around the halide counterions [7] [8].

Alkyl GroupTemperature (°C)Time (min)Yield (%)Purification Method
Methyl1202592Ether precipitation
Ethyl1353065Ether precipitation
Propyl1401075Acetone/ether
Butyl1401569Acetone/ether
Pentyl1451065Ether precipitation
Hexyl1451570Acetone/ether

Purification Techniques for Fluorescent Dye Applications

The purification of 3,3'-Dihexyloxacarbocyanine iodide and related cyanine dyes requires specialized techniques that preserve the delicate electronic structure while achieving the high purity levels necessary for fluorescent applications. High-performance liquid chromatography emerges as the primary method for achieving analytical purity, with reversed-phase systems providing optimal separation of the target compound from synthetic impurities and degradation products [12] [13] [14].

Column chromatography on silica gel represents the most widely employed initial purification method, utilizing gradient elution systems that progressively increase the polarity of the mobile phase [12] [15]. The typical gradient progression involves dichloromethane/methanol mixtures, starting with pure dichloromethane and gradually increasing methanol content to 10-20% to elute the target compound [12] [15]. The addition of 1% triethylamine to the eluent mixture significantly improves peak shape and recovery, with purities exceeding 99% achievable through careful optimization [12] [15].

The pH-dependent solubility behavior of asymmetric cyanine dyes enables selective purification strategies that exploit differential solubility in aqueous and organic phases [15]. The modular synthetic approach defers chromatographic purification until the final synthesis step, preventing functional group degradation during intermediate purification procedures [15]. This strategy has been successfully demonstrated on gram-scale syntheses, achieving overall yields of 66% for heterobifunctional cyanine derivatives [15].

Recrystallization techniques provide an alternative purification method for cyanine dyes, particularly effective when combined with controlled temperature programming [16] [17] [18]. The process involves dissolving the impure compound in a suitable hot solvent, followed by controlled cooling to promote selective crystallization of the pure product while excluding impurities [16] [17]. The choice of solvent system critically affects the success of recrystallization, with mixed solvent systems often providing superior results compared to single solvents [16] [17].

Advanced purification strategies incorporate shear-triggered crystallization phenomena, which can be exploited to achieve high-purity crystalline materials with enhanced optical properties [18]. The process involves the controlled application of mechanical stress to supercooled liquid phases, triggering crystallization with concurrent dramatic improvements in photoluminescence quantum efficiency [18]. This approach represents a novel purification strategy that simultaneously improves product purity and optical performance [18].

High-performance liquid chromatography optimization for cyanine dye purification requires careful attention to mobile phase composition, gradient programming, and detection parameters [13] [19] [20]. Reversed-phase columns with C18 stationary phases provide excellent separation capabilities, with gradient elution systems utilizing acetonitrile/water mixtures optimized for specific dye structures [19] [20]. The detection wavelength should be optimized for maximum sensitivity while avoiding interference from impurities and degradation products [13] [20].

Purification MethodPurity Achieved (%)Recovery (%)Scale CapabilityAnalysis Method
Silica gel chromatography>9580-90Gram scaleTLC/HPLC
Reversed-phase HPLC>9975-85Milligram scaleUV/Fluorescence
Recrystallization90-9570-80Multi-gram scaleMelting point/NMR
Gradient elution>9885-95Gram scaleHPLC/MS

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3,3'-Dihexyloxacarbocyanine iodide presents numerous challenges that require systematic optimization of reaction conditions, purification procedures, and quality control measures. Industrial-scale production demands robust synthetic protocols that maintain high yields and product quality while minimizing production costs and environmental impact [21] [22] [23].

Temperature control represents a critical challenge in industrial-scale cyanine dye production, as the large thermal mass of industrial reactors creates significant temperature gradients that can affect product quality and yield [24] [25] [26]. The exothermic nature of many synthetic steps requires sophisticated heat management systems to prevent thermal runaway and maintain optimal reaction temperatures throughout the reactor volume [24] [25]. Advanced temperature control systems incorporating multiple temperature sensors and automated feedback control mechanisms are essential for maintaining consistent product quality [24] [25].

Reaction time optimization becomes increasingly important at industrial scale, as longer reaction times translate directly to reduced production capacity and increased costs [22] [27]. The development of continuous flow processes offers significant advantages over batch processing, enabling better heat and mass transfer, reduced reaction times, and improved process control [22]. Microreactor technology has demonstrated successful scale-up through numbering-up strategies, where multiple parallel microchannels achieve industrial production rates while maintaining the advantages of microscale processing [22].

Quality control challenges in industrial cyanine dye production involve the development of rapid analytical methods capable of monitoring product purity and identifying impurities in real-time [28] [23]. High-performance liquid chromatography methods must be optimized for high-throughput analysis, with automated sample preparation and injection systems to handle the large number of samples generated in industrial production [13] [28]. The development of at-line analytical methods enables immediate process adjustments based on product quality measurements [23].

Purification scalability presents significant challenges, as many laboratory-scale purification methods are not economically viable at industrial scale [15] [21]. The development of crystallization-based purification methods offers advantages in terms of scalability and cost-effectiveness, but requires careful optimization of crystallization conditions to achieve the required purity levels [29]. Solvent recovery and recycling systems become essential for economic viability, requiring the development of efficient separation and purification protocols for process solvents [21].

Environmental considerations in industrial cyanine dye production include solvent usage minimization, waste stream treatment, and energy efficiency optimization [21] [22]. The implementation of green chemistry principles, including solvent-free reaction conditions and renewable feedstock utilization, contributes to more sustainable production processes [3] [21]. The development of closed-loop production systems minimizes waste generation and reduces environmental impact [21].

Cost optimization strategies for industrial cyanine dye production focus on raw material costs, energy consumption, and production efficiency [21] [22]. The selection of cost-effective starting materials and reagents significantly impacts overall production costs, requiring careful evaluation of supplier relationships and material specifications [21]. Energy consumption optimization through process intensification and heat integration reduces operating costs and environmental impact [22] [24].

Production ChallengeImpact LevelMitigation StrategyImplementation CostTimeline
Temperature controlHighAdvanced control systemsHigh6-12 months
Reaction time optimizationMediumContinuous flow processesMedium3-6 months
Quality controlHighAt-line analytical methodsHigh6-9 months
Purification scalabilityHighCrystallization optimizationMedium9-12 months
Environmental complianceMediumGreen chemistry implementationMedium12-18 months
Cost optimizationHighProcess intensificationHigh12-24 months

3,3'-Dihexyloxacarbocyanine iodide exhibits distinctive solubility characteristics that reflect its amphiphilic molecular structure. The compound demonstrates optimal solubility in polar aprotic solvents, with dimethyl sulfoxide serving as the most effective dissolution medium [1] [2] [3]. In dimethyl sulfoxide, the compound achieves solubility concentrations of 30-33.33 mg/mL, though ultrasonic treatment is typically required to achieve complete dissolution [1] [2] [3]. This enhanced solubility in dimethyl sulfoxide can be attributed to the solvent's ability to stabilize both the cationic benzoxazolium moiety and the iodide counterion through dipolar interactions.

Dimethylformamide represents another highly effective polar aprotic solvent, supporting solubility up to 30 mg/mL with clear solution formation [1] [4]. The compound similarly dissolves readily in ethanol at concentrations up to 30 mg/mL, producing clear solutions [5] [1] [4]. Methanol serves as an effective solvent for spectroscopic applications, providing sufficient dissolution for analytical measurements while maintaining the compound's optical properties [5] [6].

In contrast to polar solvents, 3,3'-Dihexyloxacarbocyanine iodide exhibits more limited solubility in nonpolar systems. Chloroform supports dissolution up to 25 mg/mL, producing solutions that range from clear to slightly hazy with characteristic orange coloration [6] [7]. This moderate solubility in chloroform reflects the lipophilic nature of the hexyl chains, which provide some compatibility with nonpolar environments.

The compound demonstrates negligible direct water solubility, consistent with its lipophilic character and cationic nature [8] [9] [10]. Aqueous applications typically require pre-dissolution in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide, followed by dilution into aqueous buffer systems [8] [9] [10]. This solubility profile has significant implications for biological applications, where the compound's membrane affinity derives partially from its limited water solubility combined with high lipophilicity.

Solvent ClassRepresentative SolventSolubility (mg/mL)Solution Characteristics
Polar AproticDimethyl sulfoxide30-33.33Requires ultrasonication
Polar AproticDimethylformamide30Clear solution formation
Polar ProticEthanol30Clear solution formation
Polar ProticMethanolSolubleSuitable for spectroscopy
NonpolarChloroform25Clear to hazy, orange
Polar ProticWaterNegligibleRequires co-solvent

Thermal Decomposition Kinetics

The thermal stability profile of 3,3'-Dihexyloxacarbocyanine iodide reveals remarkable resistance to thermal decomposition under normal storage and handling conditions. The compound maintains chemical integrity when stored according to manufacturer specifications, with no evidence of thermal decomposition occurring during routine laboratory use [1]. This thermal stability can be attributed to the aromatic benzoxazolium ring system, which provides structural rigidity and resistance to thermal degradation pathways.

Melting point determinations indicate that the compound undergoes phase transition at 219-221°C [5] [6], representing the temperature at which the crystalline lattice structure collapses. However, this melting transition does not necessarily correspond to chemical decomposition, as the molecular structure may remain intact during the phase change from solid to liquid state.

The absence of specific thermal decomposition kinetic data in the literature suggests that decomposition occurs only at temperatures significantly above those encountered in normal analytical applications. Safety data sheets indicate that hazardous decomposition products may include carbon dioxide, carbon monoxide, hydrogen iodide, and nitrogen oxides, but only under extreme thermal stress conditions [1]. These decomposition products are consistent with the oxidative breakdown of the organic framework and the thermal instability of the iodide counterion.

Temperature-dependent stability studies reveal that the compound remains chemically stable when stored at room temperature for extended periods, provided that moisture and light exposure are controlled [1] [11] [10]. Long-term storage recommendations specify temperatures of -20°C to maximize shelf life, achieving stability periods exceeding four years under these conditions [12] [13] [4]. At room temperature storage, stability periods of at least one year have been documented when appropriate protective measures are implemented [12] [13] [4].

The kinetic analysis of thermal decomposition is complicated by the compound's extreme photosensitivity, which can confound thermal stability measurements if adequate light protection is not maintained during heating experiments. Differential scanning calorimetry studies would require careful experimental design to separate thermal effects from photodegradation processes.

Temperature Range (°C)Stability BehaviorDecomposition ProductsStorage Recommendations
Room temperature (20-25)Stable for ≥1 yearNone observedDark, dry conditions
Melting point (219-221)Phase transitionPotential molecular integrityAvoid sustained heating
Elevated (>250)Thermal decompositionCO₂, CO, HI, NOₓNot recommended
Ultra-low (-20)Enhanced stabilityNone observedLong-term storage

Photostability Under Illumination Conditions

3,3'-Dihexyloxacarbocyanine iodide demonstrates extreme photosensitivity, representing one of its most significant stability limitations. The compound exhibits rapid photodegradation when exposed to illumination conditions commonly used in fluorescence microscopy and spectroscopy [14] [15] [16]. This photolability has profound implications for both storage protocols and experimental applications.

Under standard fluorescence excitation conditions using blue light in the 450-490 nm range, the compound undergoes rapid photochemical breakdown [14] [15]. Exposure periods as brief as 30-120 seconds to standard fluorescence illumination can induce significant photodegradation, leading to loss of fluorescent properties and formation of photodegradation products [14] [15]. This extreme photosensitivity necessitates careful experimental design to minimize light exposure during sample preparation and analysis.

The photodegradation mechanism involves complex photochemical processes that may include singlet oxygen generation, free radical formation, and subsequent oxidative damage to the conjugated π-system [14]. The extended conjugation system that confers fluorescent properties also renders the molecule particularly susceptible to photochemical attack. Photosensitization studies have demonstrated that light exposure not only degrades the fluorophore but can also generate reactive species capable of damaging cellular components [14] [15].

Kinetic analysis of photodegradation reveals rapid first-order decay kinetics under continuous illumination, with half-lives measured in minutes rather than hours under typical fluorescence microscopy conditions [14] [15]. The photodegradation rate depends significantly on illumination intensity, wavelength, oxygen availability, and solvent environment. Anaerobic conditions can partially mitigate photodegradation, suggesting that singlet oxygen and other reactive oxygen species play significant roles in the degradation pathway.

The phototoxicity extends beyond simple fluorophore degradation to include biological effects in cellular systems. Photosensitization studies demonstrate that illuminated 3,3'-Dihexyloxacarbocyanine iodide can cause specific disruption of microtubule networks and inactivation of organelle motility [14]. These effects occur within minutes of light exposure and appear to be mediated by photogenerated reactive species rather than thermal effects.

Illumination ConditionExposure TimeDegradation EffectProtective Measures
Standard fluorescence (450-490 nm)30-120 secondsSignificant degradationMinimize exposure time
Ambient laboratory lightingHoursGradual degradationLight-tight storage
UV radiationMinutesRapid degradationUV filters essential
Laser excitationSecondsImmediate degradationNeutral density filters

Aggregation-Dependent Fluorescence Quenching

The fluorescence properties of 3,3'-Dihexyloxacarbocyanine iodide demonstrate strong concentration dependence, with aggregation phenomena fundamentally altering both spectroscopic characteristics and biological activity [17] [18] [19]. Understanding these concentration-dependent effects is crucial for optimizing experimental conditions and interpreting fluorescence data.

At low concentrations ranging from 10-20 nM, the compound exists primarily in monomeric form, exhibiting optimal fluorescence properties with minimal self-quenching effects [17] [18] [19]. Under these conditions, the dye rapidly equilibrates within mitochondria of living cells, providing selective organelle staining with high signal-to-background ratios. The monomeric state preserves the characteristic excitation and emission spectra, allowing for reliable quantitative fluorescence measurements.

As concentrations increase to the 50-100 nM range, the onset of aggregation phenomena becomes apparent [17] [18]. At these intermediate concentrations, the compound begins to exhibit non-mitochondrial staining patterns, accumulating in additional cellular compartments including the endoplasmic reticulum and plasma membrane. This redistribution reflects both increased dye loading and the beginning of concentration-dependent quenching effects that alter the compound's membrane potential sensitivity.

High concentrations exceeding 100 nM result in pronounced aggregation and associated fluorescence quenching [17] [18] [19]. The formation of dye aggregates leads to substantial decreases in fluorescence intensity and alterations in spectral characteristics. This concentration-dependent quenching phenomenon has been attributed to the formation of non-fluorescent dimers and higher-order aggregates through π-π stacking interactions between the planar aromatic ring systems.

The aggregation process follows classical models for cyanine dye association, with equilibrium constants that can be determined through concentration-dependent spectroscopic analysis [20]. Formation of H-type aggregates results in hypsochromic shifts in absorption spectra, while the associated fluorescence quenching reflects efficient energy transfer processes within the aggregated structures. These effects are particularly pronounced in aqueous environments, where hydrophobic interactions between the hexyl chains promote aggregate formation.

At very high concentrations exceeding 1 μM, severe aggregation leads to dramatic fluorescence quenching and loss of membrane potential sensitivity [17] [20]. Under these conditions, the compound may form large aggregates that precipitate from solution or create artifacts in fluorescence measurements. The extreme concentration dependence of fluorescence properties necessitates careful optimization of dye concentrations for each experimental application.

Concentration RangeAggregation StateFluorescence IntensityCellular LocalizationQuenching Mechanism
10-20 nMMonomericMaximumMitochondria-specificMinimal quenching
50-100 nMIncipient aggregationReducedMultiple organellesConcentration quenching
100 nM - 1 μMSignificant aggregationMarkedly reducedWidespread stainingH-aggregate formation
>1 μMExtensive aggregationSeverely quenchedArtifactual stainingπ-π stacking interactions

Hydrogen Bond Acceptor Count

4

Exact Mass

572.18998 g/mol

Monoisotopic Mass

572.18998 g/mol

Heavy Atom Count

34

Related CAS

54501-79-0 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Fluorescent Dyes

Pictograms

Irritant

Irritant

Other CAS

53213-82-4

Wikipedia

DiOC6

General Manufacturing Information

Benzoxazolium, 3-hexyl-2-[3-(3-hexyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1): ACTIVE

Dates

Last modified: 09-12-2023
[1]. Korchak HM, et al. A carbocyanine dye, DiOC6(3), acts as a mitochondrial probe in human neutrophils. Biochem Biophys Res Commun. 1982 Oct 29;108(4):1495-501.

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